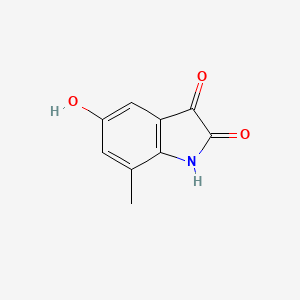

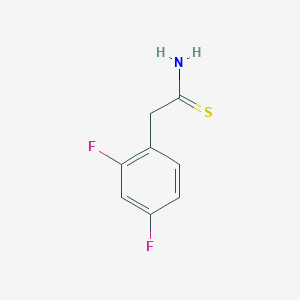

1H-Indole-2,3-dione, 5-hydroxy-7-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole-2,3-dione, also known as Isatin, is a significant heterocyclic system in natural products and drugs . It has a molecular formula of C8H5NO2 and a molecular weight of 147.1308 . It plays a main role in cell biology and is used in the synthesis of various heterocyclic compounds .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dione consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .Physical And Chemical Properties Analysis

1H-Indole-2,3-dione has a molecular weight of 147.1308 . It is a significant heterocyclic system in natural products and drugs .Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1H-Indole-2,3-dione, 5-hydroxy-7-methyl-”, have been found to possess antiviral activity . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-Inflammatory Properties

Indole derivatives have been reported to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Applications

Indole derivatives have been used in the treatment of cancer cells . They have shown various biologically vital properties, making them potentially useful in cancer therapeutics .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . Their ability to bind with high affinity to multiple receptors makes them valuable in developing new useful derivatives for HIV treatment .

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties . This suggests they could be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This makes them potentially useful in combating various microbial infections.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . They could be used in the synthesis of a variety of heterocyclic compounds for drug synthesis .

Antidiabetic and Antimalarial Applications

Indole derivatives have also shown potential in the treatment of diabetes and malaria . Their diverse biological activities make them valuable for exploring newer therapeutic possibilities .

Mechanism of Action

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Future Directions

properties

IUPAC Name |

5-hydroxy-7-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-4-2-5(11)3-6-7(4)10-9(13)8(6)12/h2-3,11H,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKUDASBVPSNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-2,3-dione, 5-hydroxy-7-methyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)

![3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B2710457.png)

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)

![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)

![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)